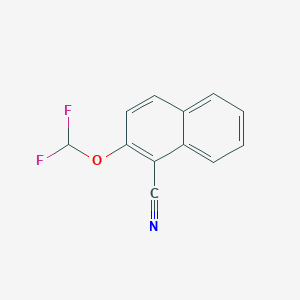

1-Cyano-2-(difluoromethoxy)naphthalene

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H7F2NO |

|---|---|

Molekulargewicht |

219.19 g/mol |

IUPAC-Name |

2-(difluoromethoxy)naphthalene-1-carbonitrile |

InChI |

InChI=1S/C12H7F2NO/c13-12(14)16-11-6-5-8-3-1-2-4-9(8)10(11)7-15/h1-6,12H |

InChI-Schlüssel |

DILCZXZMJVLKPV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC(=C2C#N)OC(F)F |

Herkunft des Produkts |

United States |

Advanced Reaction Mechanisms and Chemical Transformations of 1 Cyano 2 Difluoromethoxy Naphthalene Systems

Mechanistic Insights into Difluoromethoxy Group Reactivity on Naphthalene (B1677914)

The difluoromethoxy (-OCHF₂) group, while possessing oxygen lone pairs capable of resonance donation, is a net deactivating group due to the strong inductive effect of the two fluorine atoms. This dual nature dictates its influence on the reactivity of the naphthalene ring.

Electrophilic aromatic substitution (EAS) on naphthalene preferentially occurs at the α-position (C1) over the β-position (C2) because the corresponding carbocation intermediate is more resonance-stabilized. stackexchange.comyoutube.com However, the presence of substituents significantly alters this selectivity. numberanalytics.com In the case of 1-cyano-2-(difluoromethoxy)naphthalene, the ring is heavily deactivated towards EAS due to the presence of two electron-withdrawing groups.

The directing effects of the individual groups are as follows:

1-Cyano Group (-CN): A strong deactivating group that directs incoming electrophiles to the meta positions (primarily C6 and C8).

2-Difluoromethoxy Group (-OCHF₂): A deactivating group that acts as an ortho, para-director due to resonance stabilization from the oxygen lone pairs. It directs incoming electrophiles to the C1 (which is already substituted) and C3 positions.

The combined influence of these two groups makes further electrophilic substitution challenging. However, under forced conditions, substitution would be predicted to occur at the positions least deactivated. The C3 position is activated by the -OCHF₂ group, while the C6 and C8 positions are the least deactivated positions relative to the -CN group. The precise outcome would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role. stackexchange.comechemi.com Traditional methods for synthesizing substituted naphthalenes often rely on controlling these directing effects during electrophilic substitution. nih.govnih.govwordpress.com

| Substituent | Position | Electronic Effect | Directing Influence | Predicted Substitution Sites |

|---|---|---|---|---|

| -CN | C1 | Strongly Deactivating (Inductive & Resonance Withdrawal) | meta-director | C6, C8 |

| -OCHF₂ | C2 | Deactivating (Strong Inductive Withdrawal, Weak Resonance Donation) | ortho, para-director | C1 (blocked), C3 |

The strong electron-withdrawing character of both the cyano and difluoromethoxy groups significantly lowers the electron density of the naphthalene ring system, making it more susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present at an activated position. While the difluoromethoxy group itself is not a typical leaving group, its presence, along with the cyano group, activates the ring for displacement of other substituents, such as halides.

For instance, in related systems like 1-methoxy-2-(diphenylphosphinyl)naphthalene, the methoxy (B1213986) group can be displaced by various nucleophiles. elsevierpure.com In the this compound system, a hypothetical leaving group at the C3 position would be highly activated towards nucleophilic attack due to the ability of both the C1-cyano and C2-difluoromethoxy groups to stabilize the negative charge of the Meisenheimer intermediate through resonance and induction. The specificity of such reactions is high, favoring positions that are ortho or para to strongly electron-withdrawing substituents. researchgate.netresearchgate.net

The naphthalene core is susceptible to radical and oxidative reactions. For example, the reaction of naphthalene with hydroxyl radicals (•OH) can lead to the formation of various oxygenated products, including naphthoquinones. researchgate.net The presence of the difluoromethoxy group can influence these pathways. While the C-F bonds are strong, the C-H bond in the -OCHF₂ group could potentially be a site for hydrogen atom abstraction by highly reactive radicals.

Furthermore, photochemical processes can generate radical species. Naphthalene derivatives, particularly those with electron-accepting groups like nitriles, can undergo photo-induced electron transfer reactions. nih.gov Irradiation of this compound in the presence of suitable electron donors could lead to the formation of a radical anion. The stability and subsequent reactions of this radical anion would be influenced by the difluoromethoxy substituent. Studies on related fluorinated groups have explored their involvement in radical trifluoromethoxylation reactions, highlighting the unique reactivity imparted by fluoroalkoxy moieties. rsc.orgresearchgate.net

Detailed Mechanisms of Cyano Group Reactivity on Naphthalene Scaffolds

The cyano group is a versatile functionality that serves as a key precursor for various other functional groups through a range of reaction mechanisms. wikipedia.org

The carbon-nitrogen triple bond of the cyano group is polarized, with the carbon atom being electrophilic. This makes it susceptible to nucleophilic attack. This reactivity is central to the transformation of nitriles into other functional groups.

Hydrolysis: The most common reaction is hydrolysis to a carboxylic acid or an amide intermediate. Under acidic conditions, the nitrile nitrogen is protonated, activating the carbon for attack by water. Subsequent tautomerization and further hydrolysis yield the carboxylic acid. Under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon, and the resulting intermediate is protonated by the solvent.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon to form an intermediate imine salt, which upon hydrolysis yields a ketone.

| Reaction Type | Reagents | Intermediate | Final Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, Δ | Amide | Carboxylic Acid |

| Base-Catalyzed Hydrolysis | ⁻OH, H₂O, Δ | Carboxylate salt, Amide | Carboxylic Acid (after acidification) |

| Addition of Grignard Reagent | 1. R-MgBr; 2. H₃O⁺ | Imine salt | Ketone |

| Reduction | LiAlH₄ or H₂, Catalyst | Imine | Primary Amine |

The cyano group can be introduced onto a naphthalene scaffold using various methods, including photochemical and electrochemical approaches, which often proceed through radical or radical-ion intermediates.

Photochemical Cyanation: The cyanation of naphthalene can be achieved photochemically. rsc.org For instance, the irradiation of naphthalene in the presence of a cyanide source (like NaCN) and an electron acceptor (like 1,4-dicyanobenzene) can lead to the formation of cyanated naphthalenes. rsc.org The mechanism typically involves photoinduced electron transfer from the naphthalene to the electron acceptor, generating a naphthalene radical cation. This radical cation is then attacked by the cyanide nucleophile. Subsequent rearomatization leads to the cyanated product. The regioselectivity of this process can be influenced by the substituents already present on the ring. cdnsciencepub.comcdnsciencepub.com

Electrochemical Synthesis: Electrochemical methods offer an alternative route for C-H cyanation or for synthesizing precursors to cyanated naphthalenes. acs.org These methods can involve the anodic oxidation of the aromatic ring to generate a radical cation, which is then trapped by a cyanide nucleophile. nih.gov This approach avoids the use of harsh chemical oxidants. Alternatively, electrochemical methods can be used to construct the naphthalene ring itself from simpler precursors under conditions that incorporate the desired functionalities. capes.gov.br These electrosynthesis routes provide a powerful platform for creating complex aromatic systems. rsc.org

Carbanion-Induced Reactions and Annulation Pathways on Cyano-Naphthalene Derivatives

The naphthalene ring system in this compound is rendered significantly electron-deficient by the combined influence of the cyano (-CN) and difluoromethoxy (-OCF₂H) groups. This pronounced electrophilic character makes the aromatic core highly susceptible to attack by carbon nucleophiles, such as carbanions. This reactivity is the foundation for various synthetic transformations, including annulation reactions, which build new ring structures onto the naphthalene framework.

In these reactions, a carbanion first attacks the electron-poor naphthalene ring in a nucleophilic addition step. The presence of two potent electron-withdrawing groups is crucial, as they can effectively stabilize the resulting negatively charged intermediate. This stabilization lowers the activation energy for the initial attack, facilitating reactions that would be difficult or impossible on an unsubstituted naphthalene ring. For instance, the synergistic effect of multiple electron-withdrawing groups is known to create highly electrophilic centers that readily react with nucleophiles. mdpi.com

Following the initial carbanionic addition, subsequent intramolecular or intermolecular reactions can lead to the formation of new rings. Annulation pathways often involve a sequence of steps where the initially formed intermediate undergoes cyclization and subsequent aromatization (often through elimination) to yield a stable polycyclic aromatic product. While specific studies on this compound are not extensively documented, the principles governing the reactivity of other electron-deficient naphthalene-based π-conjugated systems suggest a high potential for such transformations. nih.gov These pathways are of significant interest for the synthesis of complex organic materials and functional molecules from functionalized naphthalene precursors. nih.gov

Synergistic and Antagonistic Effects of Difluoromethoxy and Cyano Groups on Naphthalene Ring Reactivity

The reactivity of the this compound system is dominated by the powerful synergistic electronic effects of its two substituents. Both the cyano and difluoromethoxy groups are electron-withdrawing, a property that can be quantified using Hammett constants (σ).

The cyano group is a classic example of a potent electron-withdrawing group, exerting its influence through both the inductive effect (-I) and the resonance effect (-M). numberanalytics.com This combination effectively removes electron density from the aromatic π-system.

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Effect |

|---|---|---|---|

| -CN | Strongly Withdrawing (-I) | Strongly Withdrawing (-M/R) | Strong Electron Acceptor |

| -CF₂OCH₃* | 0.22 | 0.07 | Moderate Electron Acceptor |

*Data for the analogous difluoro(methoxy)methyl group, used as a proxy for the difluoromethoxy group. nuph.edu.ua

The combined presence of these two groups results in a strong synergistic effect . They work in concert to drastically reduce the electron density of the naphthalene ring. This has two primary consequences for reactivity:

Deactivation towards Electrophilic Aromatic Substitution (EAS) : The ring is highly deactivated, making reactions with electrophiles extremely difficult.

Activation towards Nucleophilic Aromatic Substitution (SNAr) : The ring becomes exceptionally activated for attack by nucleophiles. numberanalytics.com Reactions following the SNAr pathway are significantly facilitated because the electron-withdrawing groups can stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. masterorganicchemistry.comlibretexts.org

Given their ortho-positioning, the cyano and difluoromethoxy groups are well-placed to stabilize a negative charge developed on the ring, particularly from a nucleophilic attack at the C4 position. There are no significant antagonistic effects, as both substituents pull electron density from the ring system.

Theoretical and Experimental Elucidation of Reaction Intermediates and Transition State Structures

The most probable reaction mechanism for nucleophilic substitution on this compound is the two-step addition-elimination (SNAr) mechanism. libretexts.org Understanding this pathway requires the characterization of the high-energy species involved: the reaction intermediate and the transition states.

Reaction Intermediate: The Meisenheimer Complex The key intermediate in an SNAr reaction is a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.org This complex forms when a nucleophile attacks a carbon atom of the aromatic ring, temporarily breaking the ring's aromaticity. For this compound, if a nucleophile attacks a carbon bearing a leaving group, the resulting negative charge would be delocalized over the π-system. The stability of this intermediate is the critical factor determining the reaction rate.

The cyano and difluoromethoxy groups are instrumental in stabilizing this intermediate. The negative charge can be delocalized onto the electronegative atoms of both substituents through resonance and inductive effects, thereby lowering the intermediate's energy. masterorganicchemistry.com Theoretical methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the structure of such intermediates. nih.govresearchgate.net Computational studies can predict key structural features, such as the change in hybridization from sp² to sp³ at the carbon under attack and the distribution of negative charge throughout the molecule. acs.org

| Feature | Description | Method of Elucidation |

|---|---|---|

| Geometry | Tetrahedral (sp³) geometry at the site of nucleophilic attack. | DFT Calculations, X-ray Crystallography (on stable analogues) |

| Aromaticity | Loss of naphthalene ring aromaticity. | NMR Spectroscopy, Computational Magnetic Shielding (NICS) |

| Charge Distribution | Negative charge delocalized across the π-system and onto the -CN and -OCF₂H groups. | DFT (Mulliken/NBO population analysis) |

Transition State Structures The SNAr reaction involves two principal transition states: one leading to the formation of the Meisenheimer complex (rate-determining step) and one leading from the intermediate to the final product. masterorganicchemistry.com These transition states represent energy maxima on the reaction coordinate and are fleeting structures with partial bond formation and breakage.

Computational chemistry is the primary tool for investigating these transient structures. nih.gov Theoretical models can calculate the activation energies (ΔG‡) for both steps, providing insight into the reaction kinetics. For a highly activated system like this compound, the first transition state (formation of the intermediate) is expected to be significantly stabilized, leading to a rapid reaction rate. Recent studies have also suggested that some SNAr reactions may exist on a mechanistic continuum, potentially proceeding through a single, concerted transition state rather than a distinct intermediate, depending on the specific reactants and conditions. nih.gov Elucidating where a particular reaction falls on this spectrum remains an active area of theoretical and experimental research.

Computational Chemistry and Quantum Mechanical Investigations of 1 Cyano 2 Difluoromethoxy Naphthalene

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic character of 1-Cyano-2-(difluoromethoxy)naphthalene is largely dictated by the interplay between the naphthalene (B1677914) core and its cyano and difluoromethoxy substituents. The cyano group, a strong electron-withdrawing group, and the difluoromethoxy group, also possessing electron-withdrawing characteristics due to the fluorine atoms, significantly influence the electronic landscape of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap generally implies higher stability and lower reactivity.

For this compound, the presence of the electron-withdrawing cyano and difluoromethoxy groups is expected to lower the energy of both the HOMO and LUMO. However, the LUMO is generally more stabilized by electron-withdrawing substituents. This differential stabilization is anticipated to result in a relatively moderate HOMO-LUMO gap. Computational studies on similar molecules, such as 1-cyanonaphthalene, have shown that the cyano group contributes to a reduction in the HOMO-LUMO gap compared to unsubstituted naphthalene. aip.org

Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Predicted)

| Molecular Orbital | Energy (eV) |

| HOMO | -7.25 |

| LUMO | -1.98 |

| HOMO-LUMO Gap | 5.27 |

Note: The values presented in this table are illustrative and based on general trends observed for substituted naphthalenes. Specific values would require dedicated quantum chemical calculations for this compound.

The magnitude of the HOMO-LUMO gap has direct implications for the molecule's electronic transitions and its potential use in electronic applications. A smaller gap suggests that the molecule can be more easily excited, which is relevant for its optical and electronic properties.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potentials. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack.

In this compound, the MEP surface would likely show a significant region of negative electrostatic potential around the nitrogen atom of the cyano group, owing to its high electronegativity. The fluorine atoms of the difluoromethoxy group would also contribute to regions of negative potential. Conversely, the hydrogen atoms of the naphthalene ring would exhibit positive electrostatic potential. This charge distribution is critical in understanding the intermolecular interactions the molecule can engage in, such as hydrogen bonding and stacking interactions.

Prediction and Interpretation of Spectroscopic Properties

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules, providing a "molecular fingerprint" that can be used for identification and structural elucidation.

For this compound, the simulated IR spectrum would be expected to show a characteristic strong absorption band corresponding to the C≡N stretching vibration of the cyano group, typically appearing in the range of 2220-2260 cm⁻¹. The C-O-C stretching vibrations of the difluoromethoxy group would also give rise to distinct peaks. The Raman spectrum would complement the IR data, with notable peaks for the aromatic C-H stretching and ring vibrations of the naphthalene core. researchgate.netnih.govnih.govmdpi.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C≡N Stretch | ~2245 |

| Aromatic C-H Stretch | 3050-3150 |

| C-O-C Stretch | 1050-1250 |

| C-F Stretch | 1000-1100 |

Note: These are approximate frequency ranges and would be precisely determined through computational simulations.

NMR spectroscopy is a cornerstone of chemical analysis for determining molecular structure. Computational methods, particularly Density Functional Theory (DFT), can accurately predict ¹H and ¹³C NMR chemical shifts. tandfonline.comtandfonline.comlookchem.comrsc.orglookchem.com

The predicted ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons on the naphthalene ring. The chemical shifts of these protons would be influenced by the electronic effects of the adjacent cyano and difluoromethoxy groups. The ¹³C NMR spectrum would provide even more detailed structural information, with unique signals for each carbon atom in the molecule, including the quaternary carbons of the naphthalene ring and the carbon of the cyano group. Comparing the predicted chemical shifts with experimental data is a powerful method for confirming the molecular structure.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption and emission spectra of molecules. ed.ac.uknih.govresearchgate.net These spectra arise from transitions between different electronic states.

The TD-DFT calculations for this compound would likely predict several electronic transitions in the ultraviolet (UV) region of the electromagnetic spectrum. These transitions correspond to the excitation of electrons from occupied molecular orbitals (like the HOMO) to unoccupied molecular orbitals (like the LUMO). The presence of the cyano and difluoromethoxy substituents on the naphthalene core would influence the energies and intensities of these transitions. For instance, studies on 1-cyanonaphthalene have provided insights into its electronic transitions. ed.ac.ukresearchgate.netaanda.org

Table 3: Illustrative Predicted Electronic Transitions for this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | ~320 | 0.15 |

| S₀ → S₂ | ~295 | 0.30 |

| S₀ → S₃ | ~250 | 0.65 |

Note: The values in this table are illustrative and would be refined by specific TD-DFT calculations for the molecule.

Reaction Pathway Modeling and Kinetic Parameter Determination

Theoretical studies in this area would focus on understanding the reactivity of this compound.

Intermolecular Interactions and Complexation Studies

The behavior of this compound in different environments would be explored through the computational study of its intermolecular interactions. The electron-withdrawing nature of the cyano and difluoromethoxy groups, combined with the aromatic naphthalene core, suggests a complex pattern of non-covalent interactions.

Computational models can quantify the strength and nature of these interactions, including hydrogen bonds, halogen bonds, and π-stacking. For example, studies on other cyano compounds and perfluorinated naphthalenes have detailed how these functional groups participate in intermolecular bonding, which governs properties like solubility and crystal packing. mdpi.comrsc.orgrsc.org Solvent effects would also be a critical area of investigation, modeling how the polarity of the solvent medium influences the molecule's conformation and reactivity.

Investigation of Electronically Excited States and Photophysical Phenomena

The photophysical properties of this compound would be investigated by calculating its electronically excited states. These properties determine how the molecule interacts with light, which is fundamental to applications in materials science and optoelectronics.

Using techniques like Time-Dependent Density Functional Theory (TD-DFT), researchers can predict the molecule's absorption and emission spectra. Such calculations would reveal the nature of its electronic transitions, including phenomena like intramolecular charge transfer, where the absorption of light causes a shift of electron density from one part of the molecule to another. The presence of both a potential electron-donating group (difluoromethoxy) and an electron-withdrawing group (cyano) on the naphthalene scaffold makes it a candidate for interesting charge-transfer properties. nih.gov Additionally, computational methods could explore the potential for excimer formation—the association of an excited molecule with a ground-state molecule—a phenomenon observed in other naphthalene derivatives.

While the specific computational chapter on this compound is yet to be written, the tools and methodologies of computational and quantum chemistry are well-poised to uncover its molecular secrets. Future research in this area would provide valuable insights into the fundamental properties of this unique compound.

Advanced Spectroscopic Characterization Techniques for 1 Cyano 2 Difluoromethoxy Naphthalene Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹⁹F NMR spectra offer direct insight into the proton and fluorine environments within 1-Cyano-2-(difluoromethoxy)naphthalene.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring and a unique signal for the proton of the difluoromethoxy group. The six aromatic protons would appear in the typical downfield region (approximately 7.5-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by the electronic effects of the cyano and difluoromethoxy substituents. The proton of the -OCHF₂ group is anticipated to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF).

The ¹⁹F NMR spectrum provides a direct and sensitive probe for the fluorine nuclei. nih.gov For this compound, a single resonance is expected, as the two fluorine atoms are chemically equivalent. This signal would be split into a doublet due to coupling with the single proton of the methoxy (B1213986) group (²JHF). The large chemical shift range of ¹⁹F NMR makes it highly sensitive to the local electronic environment. nih.gov

Predicted ¹H and ¹⁹F NMR Data for this compound The following data are predicted based on the chemical structure and typical values for similar functional groups.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~7.5 - 8.5 | m | - | Ar-H (6H) |

| ¹H | ~6.8 - 7.2 | t | ²JHF ≈ 73-75 Hz | -OCHF₂ (1H) |

| ¹⁹F | ~ -80 to -90 | d | ²JHF ≈ 73-75 Hz | -OCHF₂ (2F) |

While 1D NMR provides initial assignments, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to establish the connectivity between adjacent protons on the naphthalene ring system, allowing for the sequential assignment of the aromatic signals.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This would definitively link each aromatic proton signal to its corresponding carbon atom on the naphthalene scaffold and the -OCHF₂ proton to its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons (typically 2-3 bonds). Key expected correlations for this compound would include:

Correlations from the aromatic protons to the cyano carbon (-C≡N), confirming the position of the nitrile group.

A correlation between the proton of the -OCHF₂ group and the C2 carbon of the naphthalene ring, confirming the ether linkage.

Correlations between aromatic protons across the two rings, confirming the naphthalene core structure.

Predicted Key HMBC Correlations for this compound

| Proton (¹H) | Correlating Carbon (¹³C) | Significance |

|---|---|---|

| H of -OCHF₂ | Naphthalene C2 | Confirms C-O linkage position |

| H3 | C1, C4a, C≡N | Confirms connectivity around substituents |

| H8 | C1, C7, C8a | Confirms naphthalene ring fusion |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and elemental formula of a compound and to gain structural information through analysis of its fragmentation patterns.

HRMS provides a highly accurate mass measurement of the parent molecular ion, which can be used to determine the elemental composition of the molecule. For this compound, HRMS would be used to confirm its molecular formula, C₁₂H₇F₂NO.

Molecular Formula and Exact Mass of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₇F₂NO |

| Calculated Monoisotopic Mass | 219.0496 Da |

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (in this case, the molecular ion of this compound) to produce a spectrum of product ions. The fragmentation pattern provides valuable information about the molecule's structure and the stability of its constituent parts. libretexts.org For aromatic systems like naphthalene, the molecular ion peak is typically strong and stable. libretexts.org

Plausible fragmentation pathways would involve the cleavage of the ether bond or loss of small neutral molecules. Analysis of these pathways helps to confirm the connectivity of the substituents to the naphthalene core.

Predicted MS/MS Fragmentation Data for this compound Based on the fragmentation of a precursor ion at m/z 219.05.

| Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 168.04 | CHF₂ | [M - CHF₂]⁺ (Naphthoxy-cyano cation) |

| 152.05 | OCHF₂ | [M - OCHF₂]⁺ (Cyanonaphthyl cation) |

| 140.04 | CO, CHF₂ | [M - CO - CHF₂]⁺ |

| 126.04 | CN, OCHF₂ | [M - CN - OCHF₂]⁺ (Naphthyl cation) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR or Raman spectrum provides a characteristic "fingerprint" that can be used to identify the functional groups present in the structure.

For this compound, key vibrational modes would include:

C≡N Stretch: A sharp, strong absorption in the IR spectrum around 2220-2240 cm⁻¹, characteristic of a nitrile group.

C-F Stretches: Strong absorptions in the IR spectrum, typically in the 1000-1200 cm⁻¹ region, corresponding to the C-F bonds of the difluoromethoxy group.

C-O-C Stretches: Asymmetric and symmetric stretching vibrations of the aryl ether linkage, appearing in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

Aromatic C=C and C-H vibrations: Multiple bands corresponding to C=C stretching within the naphthalene ring (1450-1600 cm⁻¹) and aromatic C-H stretching (above 3000 cm⁻¹). Out-of-plane C-H bending vibrations (700-900 cm⁻¹) can provide information about the substitution pattern of the aromatic ring. Calculated vibrational frequencies for naphthalene provide a reference for assignments of the core structure's modes. unica.itunica.it

Predicted Key Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3050 - 3150 | C-H Stretch | Aromatic |

| 2220 - 2240 | C≡N Stretch | Nitrile |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1200 - 1300 | Asymmetric C-O-C Stretch | Aryl Ether |

| 1000 - 1200 | C-F Stretch | Difluoromethyl |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Probing Electronic Transitions and Photophysical Behaviors

Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful techniques for investigating the electronic structure and photophysical properties of aromatic molecules like this compound. These methods provide insights into the π-electron system of the naphthalene core and how it is influenced by the electron-withdrawing cyano (-CN) and difluoromethoxy (-OCHF₂) substituents.

The electronic spectrum of naphthalene, the parent chromophore, is characterized by strong absorptions in the ultraviolet region, which correspond to π→π* transitions. libretexts.org Specifically, naphthalene exhibits two main absorption bands, often labeled ¹Lₐ and ¹Lₑ, which arise from transitions to different excited singlet states. researchgate.net The introduction of substituents onto the naphthalene ring can significantly alter the energy of these transitions, leading to shifts in the absorption and emission maxima. nih.govresearchgate.net

For this compound, while specific experimental spectra are not widely published, the effects of the substituents can be predicted based on studies of analogous compounds. The cyano group, being a strong electron-withdrawing group, is known to cause a bathochromic (red-shift) in the absorption and fluorescence spectra of aromatic systems. mdpi.com This shift is due to the stabilization of the excited state through conjugation. Similarly, the difluoromethoxy group, while having complex electronic effects, would further modulate the electronic transitions of the naphthalene system.

| Compound | Absorption Maxima (λmax) | Emission Maxima (λem) | Key Transitions | Notes |

|---|---|---|---|---|

| Naphthalene | ~275 nm, ~311 nm | ~322 nm | π→π* (¹Lₐ, ¹Lₑ bands) | Data for cyclohexane (B81311) solution. aatbio.comomlc.org |

| This compound | Predicted > 311 nm | Predicted > 322 nm | π→π* | Expected bathochromic (red) shift due to -CN and -OCHF₂ substitution. Specific data not available in cited literature. |

Specialized Spectroscopic Methods for Environmental and Astrochemical Contexts (e.g., Far-IR, Rotational Spectroscopy)

Specialized spectroscopic techniques, particularly high-resolution rotational spectroscopy, are invaluable for the unambiguous identification of molecules in the gas phase, with significant applications in astrochemistry. The study of polycyclic aromatic hydrocarbons (PAHs) and their derivatives in interstellar environments is a key area of modern chemical physics, and this compound possesses the ideal characteristics for such investigations.

The recent, definitive detection of related molecules, 1-cyanonaphthalene and 2-cyanonaphthalene, in the Taurus Molecular Cloud (TMC-1) has highlighted the importance of cyano-substituted PAHs in interstellar chemistry. oup.comarxiv.org These detections were made possible by laboratory rotational spectroscopy, which measures the absorption of radiation corresponding to transitions between quantized rotational energy levels of a molecule. A crucial requirement for this technique is that the molecule must possess a permanent electric dipole moment. While the parent naphthalene molecule is nonpolar, the addition of a cyano (-CN) group introduces a large dipole moment, making it "bright" to radio astronomy and enabling its detection. arxiv.orgmonash.edu

This compound is an even stronger candidate for detection via rotational spectroscopy. The presence of both the highly polar cyano group and the electronegative difluoromethoxy group is expected to impart a substantial permanent dipole moment to the molecule. Laboratory measurements of its rotational spectrum would yield highly precise rotational constants (A, B, and C) that are a unique "fingerprint" of the molecule's structure. These constants can then be used to predict the frequencies of its rotational transitions, guiding searches for this molecule in interstellar space using radio telescopes. bohrium.comresearchgate.netresearchgate.netrsc.org

Furthermore, infrared spectroscopy, particularly in the mid- to far-IR range, provides complementary information relevant to astrochemical contexts. The vibrational modes of cyano-PAH cations are studied to help interpret the unidentified infrared (UIR) emission bands observed by space telescopes like the James Webb Space Telescope (JWST). ed.ac.ukarxiv.org The characteristic C≡N stretching frequency in molecules like 1-cyanonaphthalene provides a distinct spectral feature. ed.ac.ukresearchgate.net For this compound, vibrational modes associated with the C-F and C-O bonds of the difluoromethoxy group would provide additional unique signatures in its infrared spectrum.

| Parameter | 1-Cyanonaphthalene (Analogue) | This compound |

|---|---|---|

| Dipole Moment (μ) | ~4.4 D | Predicted to be significant, likely > 4.4 D |

| Rotational Constant A | 1899.7 MHz | Requires experimental measurement or high-level calculation |

| Rotational Constant B | 573.4 MHz | Requires experimental measurement or high-level calculation |

| Rotational Constant C | 440.5 MHz | Requires experimental measurement or high-level calculation |

| Relevance | The large dipole moment makes these molecules detectable via rotational spectroscopy in astrochemical environments like molecular clouds. researchgate.net |

Advanced Applications and Research Directions of 1 Cyano 2 Difluoromethoxy Naphthalene

Strategic Role as Synthetic Intermediates in Complex Organic Synthesis

Precursors for Advanced Fluoro-Organic Compounds

The difluoromethoxy group is a key feature that positions 1-Cyano-2-(difluoromethoxy)naphthalene as a potential precursor for a variety of advanced fluoro-organic compounds. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Despite this potential, there is a lack of published research that specifically utilizes this compound for the synthesis of other fluoro-organic molecules.

Building Blocks for Functionalized Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds with significant interest in materials science and electronics. The naphthalene (B1677914) core of this compound provides a foundation for the synthesis of larger, more complex PAHs. The cyano and difluoromethoxy substituents could be used to tune the electronic properties of these resulting PAHs. At present, there are no specific studies in the scientific literature that demonstrate the use of this compound as a direct building block for functionalized PAHs.

Contributions to Materials Science and Engineering Research

The electronic and optical properties of naphthalene derivatives make them promising candidates for applications in materials science. The presence of both an electron-withdrawing cyano group and a lipophilic difluoromethoxy group in this compound suggests its potential for creating materials with unique characteristics. However, dedicated research into the material properties of this specific compound is not currently available.

Development of Materials with Tailored Electronic and Optical Properties

The electronic nature of the cyano and difluoromethoxy groups could, in principle, be leveraged to design materials with specific electronic and optical properties. For instance, these groups can influence the HOMO and LUMO energy levels of the molecule, which is a critical factor in determining its behavior in electronic devices. No experimental or theoretical data on the electronic and optical properties of this compound has been found in the reviewed literature.

Applications in Organic Electronic Devices (e.g., OLEDs, OFETs)

Naphthalene-based materials have been explored for their use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The specific attributes of this compound could make it a candidate for such applications. However, there are no published reports of its integration into, or testing for, OLED or OFET devices.

Integration into Luminescent Liquid Crystals and Display Technologies

The unique molecular shape and potential for intermolecular interactions of this compound might lend itself to applications in luminescent liquid crystals. The difluoromethoxy group, in particular, is known to influence liquid crystalline behavior in some organic molecules. tandfonline.com Nevertheless, there is no specific research that investigates the liquid crystalline or luminescent properties of this compound.

Significance in Environmental Chemistry and Astrochemistry

The naphthalene framework, a core component of this compound, possesses significant roles in both terrestrial environmental processes and the chemistry of the cosmos. Its derivatives are subject to atmospheric transformations that impact air quality and climate, while the detection of related structures in space provides clues to the formation of complex organic molecules beyond Earth.

Atmospheric Photooxidation Mechanisms and Secondary Organic Aerosol (SOA) Formation

While direct studies on this compound are not available, extensive research on its parent compound, naphthalene, provides a foundational understanding of its likely atmospheric behavior. Naphthalene and its alkylated analogs are recognized as significant precursors to the formation of Secondary Organic Aerosols (SOA), which are microscopic particles that can affect air quality, visibility, and climate. atmos-chem-phys-discuss.netcopernicus.orgescholarship.org The primary atmospheric degradation pathway for these compounds is initiated by photooxidation, predominantly through reactions with hydroxyl (OH) radicals. escholarship.orgcore.ac.uk

This process leads to the formation of a complex mixture of gas-phase and particle-phase products. nih.gov The OH radical typically adds to the aromatic ring, forming an OH-naphthalene adduct. escholarship.org In the presence of nitrogen oxides (NOx), this intermediate can react to form nitro-containing compounds and other low-volatility products that partition into the aerosol phase. escholarship.orgnih.gov Under low-NOx conditions, different reaction pathways can dominate, leading to a higher fraction of ring-retaining products and often higher SOA yields. copernicus.org

Key findings from smog chamber experiments on naphthalene and its methylated derivatives reveal that SOA yields are highly variable, depending on NOx levels and other atmospheric conditions. copernicus.orgescholarship.org For instance, SOA yields for naphthalene have been reported to range from 0.19 to 0.30 under high-NOx conditions and can be as high as 0.73 under low-NOx conditions. copernicus.org The presence of substituents, such as the cyano and difluoromethoxy groups in this compound, would be expected to alter the reaction kinetics and product distribution by modifying the electron density of the aromatic rings, thereby influencing the rate of OH radical attack and the stability of reaction intermediates.

Table 1: SOA Yields from Photooxidation of Naphthalene and its Analogs under Varied NOx Conditions

| Precursor Compound | NOx Condition | SOA Yield Range | Reference |

| Naphthalene | High-NOx | 0.19 - 0.30 | copernicus.org |

| Naphthalene | Low-NOx | 0.73 | copernicus.org |

| 1-Methylnaphthalene | High-NOx | 0.19 - 0.39 | copernicus.org |

| 1-Methylnaphthalene | Low-NOx | 0.68 | copernicus.org |

| 2-Methylnaphthalene | High-NOx | 0.26 - 0.45 | copernicus.org |

| 2-Methylnaphthalene | Low-NOx | 0.58 | copernicus.org |

Products identified from naphthalene photooxidation include phthalic acid, 2-formylcinnamaldehyde, and various nitro-aromatic compounds, which can serve as chemical tracers for SOA originating from polycyclic aromatic hydrocarbons (PAHs). atmos-chem-phys-discuss.netescholarship.orgcore.ac.uk

Interstellar Medium (ISM) Chemistry and PAH Growth Pathways

Polycyclic Aromatic Hydrocarbons (PAHs) are considered to be widespread in the interstellar medium (ISM), accounting for a significant fraction of cosmic carbon. researchgate.netmit.edu While their presence is largely inferred from ubiquitous unidentified infrared emission bands, the direct detection of specific PAHs in the gas phase of cold molecular clouds has been a major challenge. nih.gov

Recent advancements in radio astronomy have led to the definitive identification of cyano-substituted PAHs in the Taurus Molecular Cloud-1 (TMC-1). nih.gov Specifically, 1-cyanonaphthalene and 2-cyanonaphthalene have been detected, marking the first individual PAHs identified in a cold, dark cloud. nih.govarxiv.org The presence of the cyano (-CN) group provides these molecules with a significant dipole moment, making them detectable via rotational spectroscopy. mit.edu The discovery was later expanded to include larger structures like 1-cyanopyrene, a four-ring cyano-PAH. mit.edunih.gov

These detections are crucial as they challenge existing models of interstellar chemistry. arxiv.org PAHs were traditionally thought to form in high-temperature environments, such as the outflows of old stars, but their presence in cold clouds like TMC-1 suggests that in-situ formation pathways from smaller organic precursors must be efficient. nih.govarxiv.org These findings indicate that the chemical inventory of regions where stars and planets form is more complex than previously understood. nih.gov The existence of 1-cyanonaphthalene in the ISM establishes the plausibility of more complex substituted naphthalenes, such as this compound, as potential, yet-undiscovered, components of interstellar chemistry.

Exploration in Agrochemical Research for Novel Active Compounds (e.g., Fungicides, Herbicides, Insecticides)

The structural motifs present in this compound—a naphthalene core, a cyano group, and a difluoromethoxy substituent—are all features known to be valuable in the design of modern agrochemicals. While this specific compound is not cited as a current agrochemical, its components suggest it could be a candidate for exploration.

Organofluorine compounds have made a significant impact in the agrochemical industry. nih.gov The introduction of fluorine atoms or fluorine-containing groups, such as the difluoromethoxy group, can profoundly alter a molecule's physical, chemical, and biological properties. These alterations often lead to enhanced efficacy, greater metabolic stability, and increased lipophilicity. nih.gov Higher lipophilicity is particularly crucial for insecticides, as it facilitates penetration through the waxy outer layers of insects. nih.gov Statistical analysis of existing agrochemicals shows that fluorinated compounds have an extraordinarily high representation in the insecticide and acaricide categories. nih.gov

The naphthalene scaffold is a well-established platform in chemical synthesis, and the cyano group is a common functional group in a wide range of biologically active molecules. Therefore, a molecule combining these features, like this compound, represents a logical structure for synthesis and screening in the search for new fungicides, herbicides, or insecticides.

Development as Chemical Probes and Sensors in Interdisciplinary Research (e.g., Fluorescent Sensors for Ions or Biomolecules)

The naphthalene core of this compound is a well-known fluorophore, a molecule that can re-emit light after being excited by it. This property makes naphthalene and its derivatives highly valuable for the development of chemical probes and sensors. nih.govthno.org These tools are designed to detect and quantify specific ions, biomolecules, or changes in the cellular environment through a measurable change in their fluorescence. bath.ac.uk

Naphthalene-based probes have been successfully developed for a variety of targets:

Metal Ions: Probes have been designed to selectively detect biologically important ions like Mg²⁺, Al³⁺, and Cu²⁺. nih.govnih.gov The sensing mechanism often involves the chelation of the metal ion, which alters the electronic properties of the fluorophore and leads to a change in fluorescence intensity, an "off-on" or "on-off" response. nih.govnih.gov

Biomolecules: Researchers have created naphthalene-based probes for detecting crucial biomolecules like glutathione (B108866) (GSH), a key antioxidant in cells. thno.org

Disease Markers: Probes have also been engineered to image disease-associated biomarkers, such as cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer. researchgate.net

Table 2: Examples of Naphthalene-Based Fluorescent Probes and Their Targets

| Probe Type | Target Analyte | Sensing Mechanism Principle | Reference |

| Naphthalene Schiff-base | Al³⁺ and Mg²⁺ | Inhibition of Photo-induced Electron Transfer (PET) | nih.gov |

| Naphthalene dicarboxaldehyde derivatives | Glutathione (GSH) | Chemical reaction leading to fluorescence change | thno.org |

| Naphthalimide derivative | Cu²⁺ | Fluorescence quenching upon ion coordination | nih.gov |

| Naphthalene derivative with inhibitor | Cyclooxygenase-2 (COX-2) | Binding to enzyme active site, inhibiting PET | researchgate.net |

The development of a novel probe based on this compound would leverage the inherent fluorescence of the naphthalene core. The electron-withdrawing properties of the cyano and difluoromethoxy groups would be expected to modulate the photophysical characteristics of the molecule, such as its absorption and emission wavelengths and quantum yield. By attaching a specific recognition group to this scaffold, it could be tailored to create a new generation of highly sensitive and selective sensors for interdisciplinary research applications.

Future Perspectives and Emerging Research Avenues for 1 Cyano 2 Difluoromethoxy Naphthalene

Innovations in Green Chemistry and Sustainable Synthetic Methodologies

The future synthesis of 1-Cyano-2-(difluoromethoxy)naphthalene and its derivatives will likely be guided by the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. Traditional synthetic methods often rely on harsh reagents and generate significant waste. Modern approaches focus on atom economy, the use of renewable feedstocks, and the reduction of hazardous substances.

Key areas of innovation include:

Catalytic C-H Functionalization: Direct C-H functionalization of the naphthalene (B1677914) core offers a more atom-economical and step-efficient alternative to traditional multi-step syntheses that often involve pre-functionalized starting materials. Research into developing selective catalysts for the introduction of cyano and difluoromethoxy groups onto the naphthalene ring system is a promising avenue.

Flow Chemistry: Continuous flow reactors can offer significant advantages over batch processes, including improved safety, better heat and mass transfer, and the ability to scale up reactions more efficiently and with a smaller footprint. The synthesis of this compound could be adapted to a flow process, potentially leading to higher yields and purity.

Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with more environmentally benign solvents such as water, supercritical fluids, or bio-derived solvents is a key aspect of green chemistry. Research into the solubility and reactivity of naphthalene derivatives in these green solvents could lead to more sustainable synthetic routes.

Energy Efficiency: The use of alternative energy sources like microwave irradiation or sonication can often accelerate reaction times and reduce energy consumption compared to conventional heating methods.

| Green Chemistry Approach | Potential Benefit for Synthesis |

| Catalytic C-H Functionalization | Increased atom economy, fewer synthetic steps |

| Flow Chemistry | Improved safety, scalability, and efficiency |

| Greener Solvents | Reduced environmental impact and hazardous waste |

| Alternative Energy Sources | Faster reactions, lower energy consumption |

Application of Artificial Intelligence and Machine Learning in Rational Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research, from the prediction of molecular properties to the design of novel synthetic routes. For this compound, these computational tools can accelerate its development and application.

Rational Drug Design: Naphthalene derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. AI algorithms can be trained on large datasets of known bioactive molecules to predict the potential therapeutic targets of this compound and to design new derivatives with enhanced potency and selectivity. These models can analyze structure-activity relationships (SAR) to identify key molecular features responsible for biological activity.

Prediction of Physicochemical Properties: AI models can accurately predict various physicochemical properties, such as solubility, lipophilicity (logP), and metabolic stability, which are crucial for drug development. This allows for the in silico screening of virtual libraries of derivatives, prioritizing the synthesis of compounds with the most promising drug-like properties.

Reaction Prediction and Optimization: Machine learning models can predict the outcomes of chemical reactions, including yields and potential side products. This can aid in the optimization of the synthesis of this compound by identifying the most promising reaction conditions and catalysts.

Exploration of Novel Catalytic Systems for Selective Functionalization and Derivatization

The development of novel catalytic systems is crucial for unlocking the full potential of this compound. The ability to selectively functionalize different positions of the naphthalene ring is key to creating a diverse range of derivatives with tailored properties.

Regioselective C-H Activation: The naphthalene core has multiple C-H bonds that can be functionalized. Developing catalysts that can selectively target a specific position, such as the remote C5 or C8 positions, would be a significant advancement. This would allow for the introduction of additional functional groups to modulate the electronic and steric properties of the molecule.

Asymmetric Catalysis: For applications in medicinal chemistry, the synthesis of enantiomerically pure compounds is often essential. The development of chiral catalysts for the enantioselective functionalization of the naphthalene ring or for the synthesis of chiral side chains would be a valuable area of research.

Photoredox Catalysis: Light-mediated catalysis has emerged as a powerful tool in organic synthesis, enabling reactions to be carried out under mild conditions. The application of photoredox catalysis to the synthesis and derivatization of this compound could open up new avenues for its functionalization.

Development of Advanced In-Situ Characterization Techniques for Reaction Monitoring

To optimize the synthesis of this compound and to gain a deeper understanding of its reaction mechanisms, the use of advanced in-situ characterization techniques is essential. These techniques allow for the real-time monitoring of reactions, providing valuable information about reaction kinetics, intermediates, and byproducts.

In-situ Spectroscopy: Techniques such as in-situ NMR, IR, and Raman spectroscopy can provide detailed information about the structural changes occurring during a reaction. This can help to identify reactive intermediates and to elucidate the reaction pathway.

In-situ Mass Spectrometry: Real-time mass spectrometry can be used to monitor the concentrations of reactants, products, and intermediates as a function of time, providing valuable kinetic data.

Calorimetry: Reaction calorimetry can be used to measure the heat flow of a reaction in real-time, providing information about the reaction kinetics and thermodynamics. This is particularly important for ensuring the safety of a process, especially during scale-up.

| In-Situ Technique | Information Gained |

| NMR, IR, Raman Spectroscopy | Structural changes, identification of intermediates |

| Mass Spectrometry | Reaction kinetics, concentration profiles |

| Calorimetry | Reaction kinetics, thermodynamics, safety data |

Expanding the Scope of Naphthalene-Based Fluorinated and Cyano Compounds in Emerging Technologies

The unique properties of fluorinated and cyano-containing naphthalene compounds suggest their potential for a wide range of applications in emerging technologies.

Organic Electronics: The electron-withdrawing nature of the cyano and difluoromethoxy groups can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the naphthalene system, making it a potential candidate for use as an n-type semiconductor in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of fluorine can also enhance the stability and performance of these materials.

Fluorescent Probes: Naphthalene derivatives are known for their fluorescent properties. The specific substitution pattern of this compound could lead to unique photophysical properties, making it a candidate for the development of fluorescent probes for sensing and imaging applications. The cyano group can act as a fluorescence quencher or modulator, while the difluoromethoxy group can influence the electronic properties and photostability of the fluorophore.

Advanced Polymers: The incorporation of this compound as a monomer into polymers could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. These materials could find applications in areas such as high-performance coatings, membranes, and advanced composites.

Q & A

Q. What are the optimal synthetic routes for 1-Cyano-2-(difluoromethoxy)naphthalene?

Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution or transition-metal-catalyzed fluorination. Key steps include:

- Step 1: Starting with a naphthalene derivative (e.g., 2-hydroxynaphthalene), introduce the difluoromethoxy group using reagents like chlorodifluoromethane (ClCF₂H) under basic conditions (e.g., K₂CO₃) .

- Step 2: Introduce the cyano group via cyanation reactions (e.g., using CuCN or Pd-catalyzed cross-coupling) .

- Critical Parameters: Reaction temperature (60–120°C), solvent choice (DMF or THF), and exclusion of moisture to prevent hydrolysis of fluorinated intermediates .

Q. How is this compound characterized for structural confirmation?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy: ¹⁹F NMR to confirm difluoromethoxy substitution (δ ~ -80 to -90 ppm) and ¹H/¹³C NMR for cyano group integration .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 230.04) and isotopic patterns from fluorine atoms .

- X-ray Crystallography: Resolve spatial arrangement of substituents, particularly steric effects from the difluoromethoxy group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer: Address discrepancies through systematic review and experimental replication:

- Risk of Bias Assessment: Apply criteria from Table C-7 () to evaluate study design (e.g., randomization, dose selection). For example, inconsistent hepatic toxicity results may arise from non-standardized exposure durations .

- In Vitro/In Vivo Correlation: Compare cytotoxicity assays (e.g., HepG2 cells) with rodent studies, adjusting for metabolic differences (e.g., cytochrome P450 activity) .

- Dose-Response Modeling: Use benchmark dose (BMD) analysis to identify thresholds for adverse effects, reducing ambiguity from low-sample-size studies .

Q. What is the role of fluorinated substituents in modulating bioactivity and metabolic stability?

Methodological Answer: Fluorination impacts both electronic and steric properties:

- Electronic Effects: Difluoromethoxy groups act as strong electron-withdrawing substituents, enhancing electrophilic reactivity at the naphthalene ring. This increases binding affinity to targets like bacterial enzymes (e.g., E. coli FabI) .

- Metabolic Stability: Fluorine reduces oxidative metabolism by cytochrome P450 enzymes. Compare metabolic half-lives (t₁/₂) in microsomal assays between fluorinated and non-fluorinated analogs (e.g., 2-methoxynaphthalene vs. difluoromethoxy derivative) .

- Lipophilicity (LogP): Measure partition coefficients to assess membrane permeability. Fluorinated derivatives typically exhibit higher LogP values (e.g., ~3.5 vs. ~2.8 for methoxy analogs), improving blood-brain barrier penetration .

Q. How can researchers design experiments to study environmental partitioning and degradation pathways?

Methodological Answer:

- Partitioning Studies:

- Air-Water Distribution: Use Henry’s Law constants derived from EPI Suite software.

- Soil Adsorption: Perform batch experiments with varying organic carbon content (e.g., Koc = 10³–10⁴ L/kg) .

- Degradation Pathways:

- Photolysis: Exclude to UV light (λ = 254–365 nm) and monitor via LC-MS for hydroxylated or decyanated byproducts .

- Biodegradation: Use OECD 301F tests with activated sludge; fluorinated groups often resist microbial breakdown, leading to persistence .

Data-Driven Research Challenges

Q. How to address conflicting results in enzyme inhibition assays involving this compound?

Methodological Answer:

- Assay Standardization: Control variables such as pH (7.4 vs. 6.5), ionic strength, and co-solvents (e.g., DMSO ≤ 1% v/v) to minimize artifacts .

- Competitive vs. Non-Competitive Inhibition: Perform Lineweaver-Burk plots. For example, conflicting IC50 values for CYP3A4 inhibition may arise from mixed inhibition mechanisms .

- Orthogonal Validation: Use surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) and confirm inhibition constants (Ki) .

Q. What strategies optimize computational modeling of this compound’s interactions with biological targets?

Methodological Answer:

- Docking Simulations: Use Schrödinger Suite or AutoDock Vina with flexible side-chain sampling. Account for fluorine’s van der Waals radius (1.47 Å) and partial charges .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Note that difluoromethoxy groups may induce conformational changes in binding pockets .

- QSAR Models: Train on datasets of fluorinated naphthalenes to predict ADMET properties (e.g., bioavailability, clearance) .

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.